1-(p-methylphenoxy)-silatrane
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Overview
Description
1-(p-methylphenoxy)-silatrane is a specialized organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure. Silatranes have been studied for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-methylphenoxy)-silatrane typically involves the reaction of silatrane HSi(OCH2CH2)3N with p-tolyloxy derivatives under specific conditions. The reaction is carried out in the presence of mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(p-methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silicon center in the compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states of silicon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted silatranes, while oxidation and reduction reactions can produce different silicon-containing compounds.
Scientific Research Applications
1-(p-methylphenoxy)-silatrane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of other organosilicon compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(p-methylphenoxy)-silatrane involves its interaction with various molecular targets. The silicon center can form bonds with different atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of the p-tolyloxy group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group instead of the p-tolyloxy group.
Uniqueness
The uniqueness of 1-(p-methylphenoxy)-silatrane lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the p-tolyloxy group can impart different electronic and steric properties compared to other similar compounds, making it suitable for specific reactions and applications.
Properties
CAS No. |
13644-08-1 |
---|---|
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
InChI Key |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
13644-08-1 | |
Synonyms |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origin of Product |
United States |
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